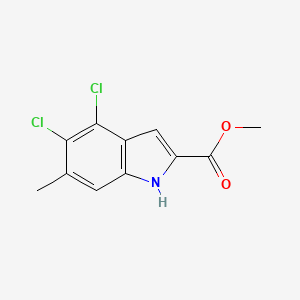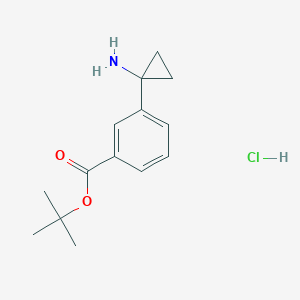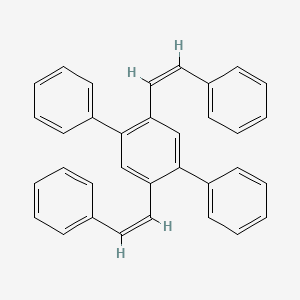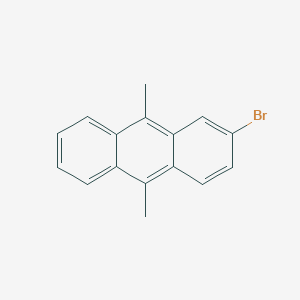
2-Bromo-9,10-dimethylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-9,10-dimethylanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the 9th and 10th positions of the anthracene ring. Anthracene derivatives, including this compound, are widely studied for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,10-dimethylanthracene typically involves the bromination of 9,10-dimethylanthracene. A common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The crude product is typically purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-9,10-dimethylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 9,10-dimethylanthracene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Various substituted anthracenes depending on the nucleophile used.
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Dimethylanthracene.
Applications De Recherche Scientifique
2-Bromo-9,10-dimethylanthracene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and as a reagent in photophysical studies.
Biology: Employed in the study of biological imaging and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-Bromo-9,10-dimethylanthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, including energy transfer to other molecules or the generation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dimethylanthracene: Lacks the bromine atom, leading to different reactivity and photophysical properties.
9,10-Dibromoanthracene: Contains two bromine atoms, resulting in different substitution patterns and reactivity.
2-Bromoanthracene: Lacks the methyl groups, affecting its solubility and photophysical characteristics.
Uniqueness
2-Bromo-9,10-dimethylanthracene is unique due to the presence of both bromine and methyl groups, which influence its reactivity and photophysical properties. The combination of these substituents makes it a valuable compound for specific applications in photochemistry and materials science .
Propriétés
Formule moléculaire |
C16H13Br |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
2-bromo-9,10-dimethylanthracene |
InChI |
InChI=1S/C16H13Br/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3 |
Clé InChI |
VMPNESUIRKJIRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



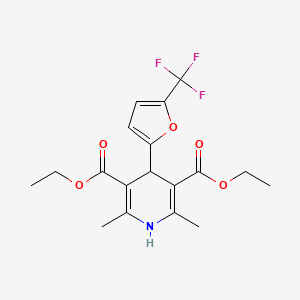
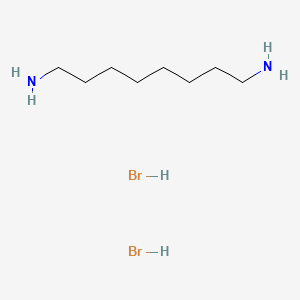
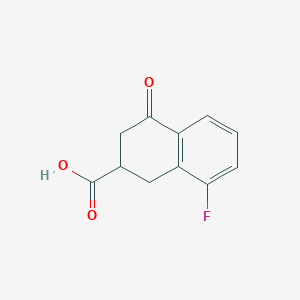


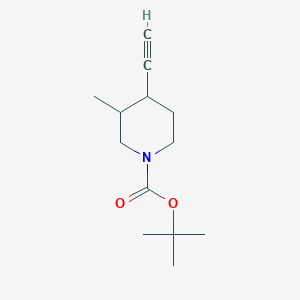
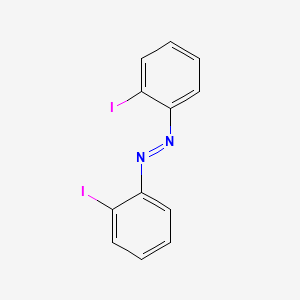
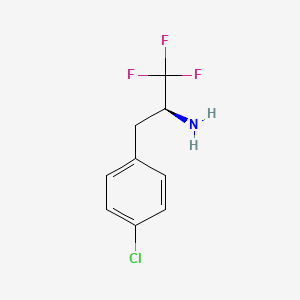
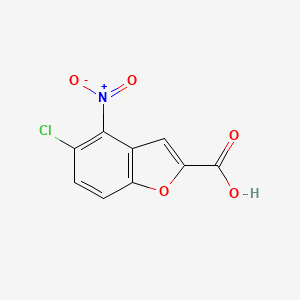
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
